4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol
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Overview
Description
Benzothiophene is an aromatic organic compound with a molecular formula C8H6S. It has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits . Pyrimidine is a basic aromatic ring structure found in several important biomolecules, including thiamine (vitamin B1), uracil, thymine, and cytosine which are essential components of DNA and RNA .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of benzothiophene consists of a fused ring system, made up of a benzene ring and a thiophene ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiophene, it is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Mechanism of Action
Target of Action
Related compounds have been shown to interact with theCoagulation factor X and SGLT2 , which are involved in blood coagulation and glucose regulation, respectively.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to inhibit theIκB kinase (IKK) , which plays a crucial role in the NF-κB signaling pathway . This pathway is involved in immune response, inflammation, and cell survival.
Pharmacokinetics
Related compounds have shown good pharmacokinetic properties following oral dosing .
Result of Action
Related compounds have shown to induce sustained increases in urinary glucose excretion by inhibiting renal glucose reabsorption, with subsequent antihyperglycemic effect and a low risk of hypoglycemia .
Safety and Hazards
Future Directions
The future directions for research into “4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and other industries. Benzothiophene is already found within the chemical structures of several pharmaceutical drugs , suggesting potential for further therapeutic applications.
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPKKUBHFIIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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